1-Methylimidazole;propanoic acid
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Overview
Description
1-Methylimidazole;propanoic acid is an organic compound that combines the structural features of 1-methylimidazole and propanoic acid. 1-Methylimidazole is an aromatic heterocyclic compound with the formula CH₃C₃H₃N₂, known for its use as a specialty solvent, base, and precursor to ionic liquids
Preparation Methods
1-Methylimidazole is prepared mainly by two industrial routes. The primary method involves the acid-catalyzed methylation of imidazole by methanol. The second method is the Radziszewski reaction, which uses glyoxal, formaldehyde, and a mixture of ammonia and methylamine . The synthesis of propanoic acid typically involves the hydrolysis of propionitrile or the oxidation of propionaldehyde.
Chemical Reactions Analysis
1-Methylimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazole N-oxides.
Reduction: It can be reduced to form imidazolines.
Scientific Research Applications
1-Methylimidazole and its derivatives have a wide range of applications in scientific research:
Biology: Acts as a mimic for nucleoside bases and is used in the synthesis of biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of ionic liquids, which are employed in various industrial processes.
Mechanism of Action
The mechanism of action of 1-methylimidazole involves its ability to act as a base and form hydrogen bonds. It can interact with various molecular targets, including enzymes and receptors, by mimicking the structure of nucleoside bases. This interaction can influence biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-Methylimidazole is similar to other imidazole derivatives, such as:
Imidazole: The parent compound, which lacks the methyl group at the nitrogen position.
2-Methylimidazole: A derivative with the methyl group at the second position of the imidazole ring.
4-Methylimidazole: A derivative with the methyl group at the fourth position of the imidazole ring. 1-Methylimidazole is unique due to its specific substitution pattern, which influences its chemical reactivity and applications.
Properties
CAS No. |
839732-50-2 |
---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1-methylimidazole;propanoic acid |
InChI |
InChI=1S/C4H6N2.C3H6O2/c1-6-3-2-5-4-6;1-2-3(4)5/h2-4H,1H3;2H2,1H3,(H,4,5) |
InChI Key |
ZXSFYJIFABEQTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.CN1C=CN=C1 |
Origin of Product |
United States |
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